2-(2-((5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic heteroaromatic core. Its structure includes a 5-isopropyl, 2-methyl, and 3-phenyl substitution on the pyrimidine ring, coupled with a 2-(2-aminoethoxy)ethanol side chain. The isopropyl and methyl groups enhance lipophilicity, while the ethoxyethanol chain improves aqueous solubility, making it a candidate for pharmaceutical applications requiring balanced pharmacokinetics .
Properties
IUPAC Name |
2-[2-[(2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-14(2)17-13-18(21-9-11-26-12-10-25)24-20(22-17)19(15(3)23-24)16-7-5-4-6-8-16/h4-8,13-14,21,25H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWWHHLZQJWOGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. Its structure includes:
- Isopropyl group : Enhances lipophilicity.
- Phenyl moiety : Potentially increases interactions with biological targets.
- Amino and ethoxy groups : Facilitate hydrogen bonding and nucleophilic substitutions.
Research indicates that compounds similar to This compound exhibit significant biological activities including:
- Inhibition of Cyclooxygenase (COX) Enzymes :
- Antioxidant Properties :
- Inhibition of Adaptor Associated Kinase 1 (AAK1) :
Pharmacological Applications
The unique properties of this compound suggest several potential therapeutic applications:
- Anti-inflammatory Agents : Given its COX-inhibiting activity, it could serve as a novel anti-inflammatory agent.
- Neuroprotective Compounds : Its interaction with AAK1 may open avenues for treating neurological disorders.
Comparative Analysis with Similar Compounds
The following table compares This compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 5-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine | Core structure similar; lacks ethoxy group | Focused on kinase inhibition | Anti-inflammatory |
| 3-Amino-phenyl-pyrazolo[1,5-a]pyrimidine | Contains amino group; different substituents | Potential use in neuroprotection | Neuroprotective |
| 4-Methyl-pyrazolo[1,5-a]pyrimidine | Methyl substitution instead of isopropyl | Studied for anti-inflammatory effects | COX inhibition |
Case Studies
Several studies have investigated the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:
- Inhibitory Effects on COX Enzymes :
- Neuroprotective Effects :
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as a pharmacological agent, particularly in the field of cognitive enhancement and neuroprotection. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can exhibit significant activity against various neurological disorders. For instance, studies have shown that compounds with similar structures can enhance cognitive functions and exhibit neuroprotective properties against oxidative stress .
Drug Design and Development
The unique structure of this compound allows it to serve as a lead compound in drug design. Its ability to interact with biological targets makes it suitable for further optimization to improve efficacy and reduce side effects. The synthesis of derivatives has been explored for enhancing the pharmacokinetic properties of drugs aimed at treating conditions such as anxiety and depression .
Solid-phase Organic Synthesis
The compound is also valuable in solid-phase organic synthesis (SPOS), where it can be utilized to create complex organic molecules and peptides. The hydrophilic nature of the compound facilitates its use in synthesizing polystyrene-polyethylene glycol-like resins with excellent swelling characteristics, which are crucial in various applications including drug delivery systems and biomaterials .
Case Study 1: Cognitive Enhancers
In a study published in PMC, researchers explored the effects of various cognitive enhancers, including derivatives of pyrazolo[1,5-a]pyrimidines. The findings indicated that these compounds could improve memory and learning capabilities in animal models, suggesting a potential application for treating cognitive deficits in humans .
Case Study 2: Drug Formulation Development
A patent describes the use of derivatives similar to 2-(2-((5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol in formulating oral pharmaceutical preparations with reversible covalent compounds. These formulations demonstrated improved stability and bioavailability compared to traditional drugs, highlighting the compound's utility in pharmaceutical development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Pyrazolo[1,5-a]pyrimidine Family
The following compounds share the pyrazolo[1,5-a]pyrimidine scaffold but differ in substituents, influencing their physicochemical and biological properties:
Physicochemical Properties
- Lipophilicity :
- Solubility: Ethoxyethanol side chain enhances aqueous solubility (>10 mg/mL in PBS) compared to tosylate derivatives (e.g., 33) . 7n’s methoxy group improves solubility in polar solvents like methanol .
Stability and Purity
- Target Compound : Likely stable under refrigeration; absence of electron-withdrawing groups (unlike 7g) reduces degradation risk.
- 7g : Lower HPLC purity (91–95%) suggests instability during synthesis, possibly due to CF₃ group .
Key Findings and Implications
Structural Flexibility : Substitutions at the 3-position (e.g., CF₃, methoxy, chlorophenyl) allow tuning of lipophilicity and target engagement.
Synthetic Challenges : Bulky groups (isopropyl, CF₃) reduce yields, necessitating optimized catalysts (e.g., PdCl₂(dffp) in ).
Biological Potential: Ethoxyethanol side chains improve solubility for CNS applications, as seen in GABAB modulators ().
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(2-((5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol?
- Methodological Answer : The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors (e.g., 5-aminopyrazole derivatives with enaminones or α,β-unsaturated ketones) under reflux conditions in polar solvents like ethanol or isopropyl alcohol. The amine side chain (2-(2-hydroxyethoxy)ethyl group) is introduced via nucleophilic substitution or coupling reactions. For example, reacting the 7-chloro intermediate with 2-(2-aminoethoxy)ethanol in the presence of a base like diisopropylethylamine at 80–100°C for 16–24 hours achieves the final product .
Q. Which analytical techniques are employed to confirm the structure and purity of this compound?
- Methodological Answer : Characterization includes:
- 1H/13C NMR : To verify substituent positions and amine linkage (e.g., δ 5.0–6.0 ppm for pyrimidine protons, δ 3.5–4.0 ppm for ethoxy groups).
- IR Spectroscopy : Confirms N-H stretches (~3300 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns consistent with the molecular formula.
- HPLC : Assesses purity (>95% typically required for biological assays) using C18 columns with acetonitrile/water gradients .
Q. What solvents and reaction conditions are optimal for the amination step in synthesizing this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) or alcohols (isopropyl alcohol) are preferred for amination due to their ability to dissolve both aromatic intermediates and amine nucleophiles. Reactions are typically conducted under nitrogen at 80–100°C with a base (e.g., diisopropylethylamine) to deprotonate the amine and enhance reactivity. Post-reaction, purification involves column chromatography (silica gel) or recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. How can design of experiments (DOE) optimize the synthesis yield of this compound?
- Methodological Answer : DOE minimizes trial-and-error by systematically varying factors like temperature, solvent ratio, and catalyst loading. For example, a central composite design can identify optimal conditions for the cyclization step:
- Factors : Reaction time (6–24 h), temperature (70–110°C), and solvent (ethanol/isopropyl alcohol ratio).
- Response Variables : Yield (%) and purity (HPLC area%).
- Statistical Analysis : ANOVA determines significant factors, while response surface models predict maxima. This approach reduced optimization time by 40% in analogous pyrazolo[1,5-a]pyrimidine syntheses .
Q. What is the role of the isopropyl and methyl substituents in modulating the compound’s bioactivity?
- Methodological Answer : Substituent effects are probed via structure-activity relationship (SAR) studies:
- Isopropyl Group : Enhances lipophilicity, improving membrane permeability in cellular assays (logP increases by ~0.5 units).
- Methyl Group : Steric hindrance at the 2-position stabilizes the pyrimidine ring, reducing metabolic degradation (e.g., 50% longer half-life in microsomal assays compared to unsubstituted analogs).
- Validation : Comparative assays using analogs with H, ethyl, or trifluoromethyl groups at these positions reveal bioactivity trends, such as IC50 shifts in kinase inhibition assays .
Q. What computational methods predict the reactivity of intermediates in the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and intermediate stability. For example:
- Cyclization Steps : Activation energies for pyrimidine ring formation are calculated to identify rate-limiting steps.
- Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on reaction kinetics.
- Machine Learning : Tools like ICReDD’s reaction path search integrate computational and experimental data to prioritize viable synthetic routes, reducing redundant experimentation .
Q. How should researchers resolve conflicting spectral data during structural characterization?
- Methodological Answer : Contradictions (e.g., unexpected NMR shifts or MS fragments) are addressed by:
- 2D NMR (HSQC, HMBC) : Assigns ambiguous proton-carbon correlations, clarifying substituent positions.
- Isotopic Labeling : 15N-labeled amines differentiate pyrimidine N-H signals from solvent peaks.
- X-ray Crystallography : Provides definitive structural confirmation, especially for crystalline intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
